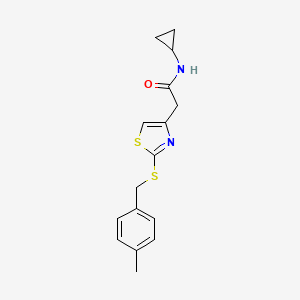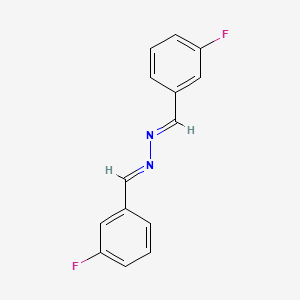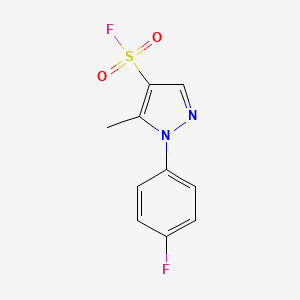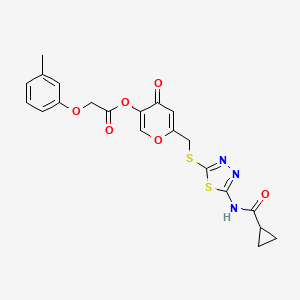
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O prevents the proliferation and survival of cancer cells and reduces the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It has also demonstrated good tissue penetration and distribution in preclinical studies. FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has been found to be well-tolerated in animal models, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O is its specificity for BTK, which reduces the risk of off-target effects. FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has also been shown to be effective in overcoming resistance to other BTK inhibitors. However, one limitation of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O is its relatively low potency compared to other BTK inhibitors, which may require higher doses for therapeutic efficacy.
Zukünftige Richtungen
For FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O include the development of combination therapies with other targeted agents, as well as the exploration of its potential in other cancer and autoimmune disease indications. Further studies are also needed to elucidate the optimal dosing and treatment duration of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O, as well as its potential for drug-drug interactions and toxicity in humans.
Conclusion
In conclusion, FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its specificity for BTK and good pharmacokinetic profile make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action, optimal dosing, and potential toxicity in humans.
Synthesemethoden
The synthesis of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O involves the reaction of 4-bromo-3-fluorobenzonitrile with 2-(4-chlorophenyl) acetonitrile in the presence of potassium carbonate and copper iodide. The resulting intermediate is then reacted with 2-aminopyridine and 1-(3-aminopropyl) piperazine to yield FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O.
Wissenschaftliche Forschungsanwendungen
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has been extensively studied for its potential therapeutic effects in various cancers and autoimmune diseases. It has been shown to inhibit the growth of B-cell lymphomas, acute myeloid leukemia, and multiple myeloma. FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has also been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-2-15(19)18-11-9-17(10-12-18)8-7-13-3-5-14(16)6-4-13/h2-6H,1,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVUUXZCURXLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2921792.png)

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2921796.png)
![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)





![Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2921808.png)
![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2921812.png)
![2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2921813.png)
![Ethyl 4-[(3-ethyl-4-methoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2921814.png)
![2-[[1-(1-Methyl-6-oxopyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921815.png)